molecular formula C9H4F4O3 B2669156 2-Fluoro-5-(trifluoroacetyl)benzoic acid CAS No. 1543093-16-8

2-Fluoro-5-(trifluoroacetyl)benzoic acid

Cat. No.: B2669156
CAS No.: 1543093-16-8
M. Wt: 236.122
InChI Key: NOAIHQGBPNCCFI-UHFFFAOYSA-N
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Description

“2-Fluoro-5-(trifluoroacetyl)benzoic acid” is a benzoic acid derivative . It has a molecular formula of C8H4F4O2 and a molecular weight of 208.11 .


Synthesis Analysis

The synthesis of “this compound” involves the use of fluoro-(4-trifluoromethyl)benzene in tetrahydrofuran at -60° C. Butyllithium in hexane is added dropwise over a 1-hour period .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C8H4F4O2/c9-6-3-4 (8 (10,11)12)1-2-5 (6)7 (13)14/h1-3H, (H,13,14) .


Chemical Reactions Analysis

As a benzoic acid derivative, “this compound” can undergo various chemical reactions. For instance, the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a high GI absorption, BBB permeant, and a consensus Log Po/w of 2.87 . It is soluble with a Log S (ESOL) of -3.33 .

Scientific Research Applications

Synthetic Chemistry Applications

The unique properties of fluorine-containing compounds, such as 2-Fluoro-5-(trifluoroacetyl)benzoic acid, play a pivotal role in synthetic chemistry. Fluorinated compounds are crucial for the development of novel synthesis methods and materials due to their reactivity and the stability of the carbon-fluorine bond. For instance, the disfavored 5-endo-trig cyclizations have been achieved with 1,1-difluoro-1-alkenes, demonstrating the significant role of vinylic fluorines in facilitating 'anti-Baldwin' cyclizations, which are instrumental in synthesizing ring-fluorinated hetero- and carbocycles (Ichikawa et al., 2002). Additionally, the synthesis of 9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)adenine showcases the methodological advancements in incorporating fluorine into nucleosides, highlighting the compound's utility in modifying biological molecules (Maruyama et al., 1999).

Material Science Applications

Fluorinated compounds are also pivotal in material science for the development of high-performance polymers and coatings. The introduction of fluorine atoms into polymeric structures can significantly enhance their thermal stability, chemical resistance, and dielectric properties. For example, soluble fluoro-polyimides derived from 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene and dianhydrides demonstrate exceptional thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for advanced material applications (Xie et al., 2001).

Environmental Science Applications

In environmental science, fluorinated benzoic acids, including derivatives similar to this compound, have been evaluated as tracers in surface soils and groundwater studies. These compounds are used to study water movement in porous media due to their conservative, noninteracting properties, which make them ideal for tracing the transport properties of water in various environmental settings (Jaynes, 1994).

Safety and Hazards

“2-Fluoro-5-(trifluoroacetyl)benzoic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

2-fluoro-5-(2,2,2-trifluoroacetyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4O3/c10-6-2-1-4(3-5(6)8(15)16)7(14)9(11,12)13/h1-3H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAIHQGBPNCCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1543093-16-8
Record name 2-fluoro-5-(trifluoroacetyl)benzoic acid
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